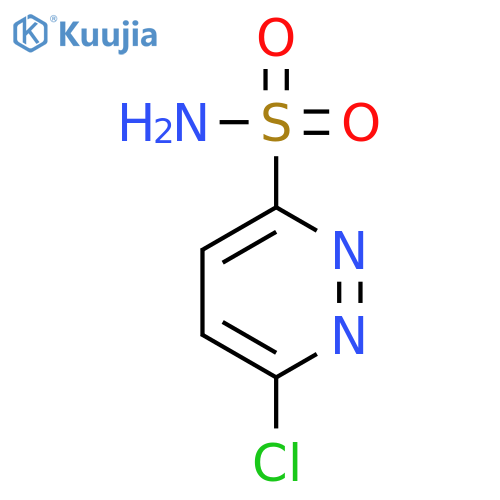

Cas no 88538-48-1 (6-chloropyridazine-3-sulfonamide)

88538-48-1 structure

商品名:6-chloropyridazine-3-sulfonamide

CAS番号:88538-48-1

MF:C4H4ClN3O2S

メガワット:193.611457824707

MDL:MFCD16093795

CID:709734

PubChem ID:18693234

6-chloropyridazine-3-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-chloro-3-Pyridazinesulfonamide

- 3-Pyridazinesulfonamide,6-chloro-(9CI)

- 6-chloropyridazine-3-sulfonamide

- MWSOVRUZABYQCR-UHFFFAOYSA-N

- EN300-214477

- Z854066860

- AKOS010995894

- 3-chloro-pyridazine-6-sulphonamide

- SCHEMBL5334272

- 88538-48-1

-

- MDL: MFCD16093795

- インチ: InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10)

- InChIKey: MWSOVRUZABYQCR-UHFFFAOYSA-N

- ほほえんだ: NS(=O)(=O)C1=CC=C(Cl)N=N1

計算された属性

- せいみつぶんしりょう: 192.9712752g/mol

- どういたいしつりょう: 192.9712752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.3

6-chloropyridazine-3-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214477-2.5g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 2.5g |

$1903.0 | 2023-09-16 | |

| Enamine | EN300-214477-5.0g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 5.0g |

$2816.0 | 2023-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23189-100MG |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 100MG |

¥ 1,075.00 | 2023-04-13 | |

| Enamine | EN300-214477-0.5g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 0.5g |

$758.0 | 2023-09-16 | |

| Enamine | EN300-214477-0.05g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 0.05g |

$226.0 | 2023-09-16 | |

| Enamine | EN300-214477-0.25g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 0.25g |

$481.0 | 2023-09-16 | |

| Enamine | EN300-214477-10.0g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 10.0g |

$4176.0 | 2023-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23189-1G |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 1g |

¥ 4,290.00 | 2023-04-13 | |

| 1PlusChem | 1P01BC1J-1g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 1g |

$1114.00 | 2025-03-19 | |

| Aaron | AR01BC9V-2.5g |

6-chloropyridazine-3-sulfonamide |

88538-48-1 | 95% | 2.5g |

$2642.00 | 2025-02-09 |

6-chloropyridazine-3-sulfonamide 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

88538-48-1 (6-chloropyridazine-3-sulfonamide) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:88538-48-1)6-chloropyridazine-3-sulfonamide

清らかである:99%

はかる:5g

価格 ($):2632.0